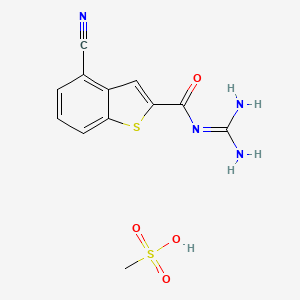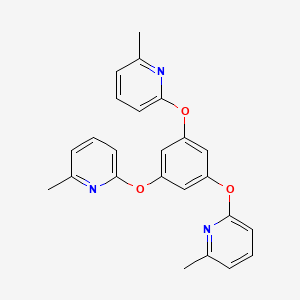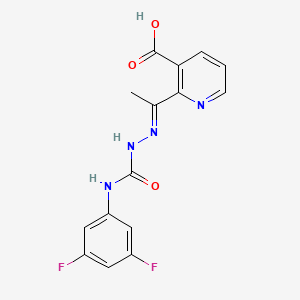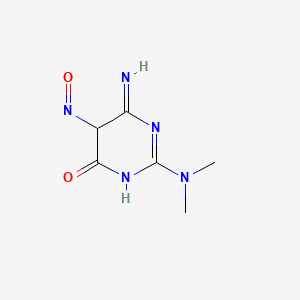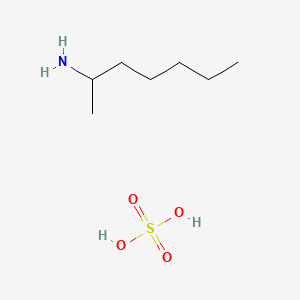
4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide is a complex organic compound that features a bromine atom, a tert-butyldimethylsilyl group, and a sulfonoimidamide moiety attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a benzene derivative, followed by the introduction of the tert-butyldimethylsilyl group and the sulfonoimidamide moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve specific solvents, temperatures, and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce more complex aromatic compounds.
科学研究应用
4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to 4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide include:
- 4-Bromo-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzenesulfonamide
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity, making it a valuable compound for various research and industrial purposes.
属性
分子式 |
C14H25BrN2OSSi |
|---|---|
分子量 |
377.42 g/mol |
IUPAC 名称 |
N-[S-(4-bromophenyl)-N-[tert-butyl(dimethyl)silyl]sulfonimidoyl]-N-methylmethanamine |
InChI |
InChI=1S/C14H25BrN2OSSi/c1-14(2,3)20(6,7)16-19(18,17(4)5)13-10-8-12(15)9-11-13/h8-11H,1-7H3 |
InChI 键 |
GISADBBRWGNLLK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)N=S(=O)(C1=CC=C(C=C1)Br)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12349279.png)
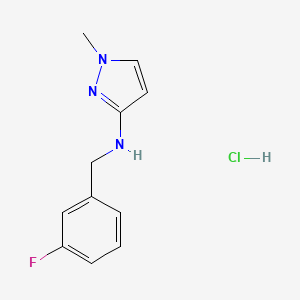
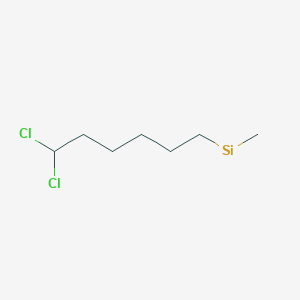
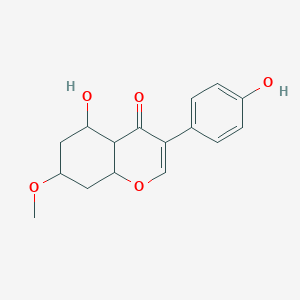
![4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid](/img/structure/B12349297.png)

